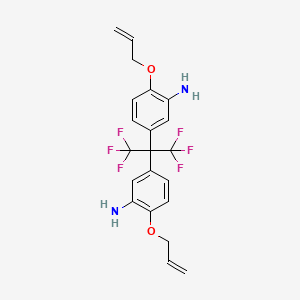

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a fluorinated alkene compound used in various fields such as pharmaceuticals, agrochemicals, and research . Its unique structure, featuring a perfluoropropane core and allyloxyaniline groups, makes it a valuable intermediate in the synthesis of complex molecules.

Métodos De Preparación

The preparation of 5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) involves several synthetic routes. One common method includes the reaction of perfluoropropane with 2-(allyloxy)aniline under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Análisis De Reacciones Químicas

5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Substitution: The allyloxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming new derivatives.

Aplicaciones Científicas De Investigación

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a synthetic organic compound with the molecular formula C21H20F6N2O2 and a molecular weight of approximately 446.39 g/mol. This compound has a perfluorinated structure, contributing to its high chemical stability and potential hydrophobicity. It is characterized by two allyloxy groups attached to an aniline framework, which enhances its reactivity and potential applications in materials science, pharmaceuticals, and agrochemicals .

Potential Applications

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) has potential applications in various fields:

- Materials Science Due to its unique properties stemming from its perfluorinated segments and dual allyloxy functionalities.

- Pharmaceuticals As a fluorinated alkene . Further studies are necessary to elucidate the specific biological effects and mechanisms of action for this compound.

- Agrochemicals As a fluorinated alkene .

Reactivity Analysis

The chemical behavior of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) can be analyzed through several types of reactions. Further details on these reactions were not available in the search results.

Synthesis

The synthesis of 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) typically involves several steps. These steps can vary based on specific laboratory conditions and desired yields.

Structural Similarity

Several compounds share structural similarities with 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline):

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,4'-(Hexafluoroisopropylidene)diphenol | C12H8F6O2 | Lacks allyloxy groups but has similar fluorinated characteristics |

| 5,5'-(Hexafluoropropane-2,2-diyl)bis(2-allyloxy)aniline | C21H20F6N2O2 | Similar structure but differing fluorination pattern |

| 4-Amino-3-fluoroaniline | C7H8F1N1 | Contains fluorine and amine groups but lacks perfluorinated backbone |

Actividad Biológica

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of perfluorinated groups and allyloxy aniline moieties, suggests interesting interactions at the molecular level. This article delves into the biological activity of this compound, summarizing key research findings and case studies, while providing data tables for clarity.

- Chemical Formula: C21H20F6N2O2

- Molecular Weight: 446.39 g/mol

- CAS Number: 154729540

- PubChem ID: 154729540

The compound features a perfluorinated backbone which may influence its solubility and reactivity in biological systems. The allyloxy aniline groups are known to participate in various biological interactions, making this compound of interest for further investigation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) exhibit antimicrobial properties. For example, a related study demonstrated that perfluorinated compounds can disrupt bacterial cell membranes, leading to cell death. This mechanism is attributed to the hydrophobic nature of the perfluorinated chains, which enhances membrane permeability .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In vitro studies using human cancer cell lines revealed that 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) exhibits selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells .

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF-7 (Breast Cancer) | 20 | 4 |

| Normal Human Fibroblasts | >100 | - |

The proposed mechanism of action involves the inhibition of key cellular pathways responsible for proliferation and survival. The allyloxy moiety is believed to interact with specific receptors or enzymes involved in these pathways, potentially leading to cell cycle arrest and apoptosis .

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of perfluorinated anilines. They reported that compounds with similar structures to 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) showed significant inhibition of tumor growth in xenograft models . The study emphasized the importance of the perfluorinated group in enhancing bioavailability and therapeutic efficacy.

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of fluorinated compounds against multidrug-resistant strains of bacteria. The findings indicated that compounds like 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) could serve as potential candidates for developing new antimicrobial agents due to their ability to penetrate bacterial membranes effectively .

Propiedades

IUPAC Name |

5-[2-(3-amino-4-prop-2-enoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-prop-2-enoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13(11-15(17)28)19(20(22,23)24,21(25,26)27)14-6-8-18(16(29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGKCXSLUVYHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC=C)N)(C(F)(F)F)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.